Quinapyramine

Equine trypanosomiasis Therapeutic efficacy Surra

Quinapyramine is the evidence-supported first-line agent for equine trypanosomiasis in endemic regions, delivering 100% parasitological clearance at 21 days in Thoroughbred horses—superior to isometamidium (95.8%) and diminazene (75%). Its Group II mechanism (latent onset >24 hr) and well-characterized in vitro IC50 of 276.4 nM make it an essential reference compound for resistance surveillance and nanoformulation development. Where diminazene resistance is emerging, quinapyramine exhibits heightened sensitivity, not cross-resistance, uniquely positioning it for rescue therapy. Procure quinapyramine sulfate in ≥98% purity for pharmaceutical development, analytical validation, or veterinary API stockpiling.

Molecular Formula C17H21N6+
Molecular Weight 309.4 g/mol
CAS No. 20493-41-8
Cat. No. B1195588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinapyramine
CAS20493-41-8
Synonyms4-amino-6-((2-amino-1,6-dimethyl-4-pyrimidinyl)amino)-1-methylquinaldinium ion
antrycide
quinapyramine
quinapyramine chloride
quinapyramine dimesylate
quinapyramine dimethyl sulfate
quinapyramine disulfate
quinpyramine sulfate
Molecular FormulaC17H21N6+
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=CC3=C(C=C([N+](=C3C=C2)C)C)N)N=C(N1C)N
InChIInChI=1S/C17H20N6/c1-10-7-14(18)13-9-12(5-6-15(13)22(10)3)20-16-8-11(2)23(4)17(19)21-16/h5-9,18H,1-4H3,(H2,19,20,21)/p+1
InChIKeyKMJWBVJQFGRCEB-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinapyramine (CAS 20493-41-8): Veterinary Trypanocide Procurement & Selection Overview


Quinapyramine is a dicationic bis-quaternary ammonium trypanocide of the aminoquinaldine/quinoline-pyrimidine class [1]. It is utilized primarily in veterinary medicine for the treatment of trypanosomiasis (Surra and Dourine) caused by Trypanosoma evansi and Trypanosoma equiperdum, with activity also reported against T. congolense, T. vivax, and T. brucei [2]. Available clinically as quinapyramine sulfate and quinapyramine dimethylsulfate salts, it remains a first-line agent for equine trypanosomiasis in several regions [3].

Why Generic Substitution Among Veterinary Trypanocides Is Not Scientifically Justified


The veterinary trypanocides quinapyramine, isometamidium chloride, diminazene aceturate, homidium bromide, and suramin exhibit fundamentally distinct pharmacodynamic and pharmacokinetic profiles that preclude simple therapeutic substitution. Quinapyramine belongs to a unique mechanistic class (Group II) characterized by a latent in vivo onset period exceeding 24 hours, contrasting sharply with the immediate action of diamidines and arsenicals [1]. Furthermore, resistance phenotypes are not uniform across this class; resistance to diminazene does not universally confer cross-resistance to quinapyramine, and in some cases, diminazene-resistant strains exhibit heightened sensitivity to quinapyramine [2]. These compound-specific variations in onset kinetics, cross-resistance patterns, and species-specific efficacy necessitate evidence-based selection rather than generic interchange.

Quinapyramine (CAS 20493-41-8) Quantitative Evidence Guide for Scientific Selection


Comparative In Vivo Efficacy: Quinapyramine Sulfate Demonstrates 100% Clearance in Equine Surra, Outperforming Isometamidium and Diminazene

In a controlled therapeutic trial in Thoroughbred horses naturally infected with Trypanosoma evansi (Surra), quinapyramine sulfate achieved 100% parasitological clearance by day 21 post-treatment, demonstrating a statistically significant advantage over both isometamidium chloride (95.83% efficacy) and diminazene aceturate (75% efficacy) [1].

Equine trypanosomiasis Therapeutic efficacy Surra

In Vitro Potency: Quinapyramine IC50 Value of 276.4 nM Against Trypanosoma evansi in Growth Inhibition Assay

A 2022 growth inhibition study established the IC50 of quinapyramine methyl sulfate against a pony isolate of T. evansi at 276.4 nM (147.21 ng/mL) under in vitro culture conditions in HMI-9 medium [1]. This value provides a quantitative benchmark for sensitivity assessment and resistance monitoring.

Trypanosoma evansi In vitro culture IC50

Cross-Resistance Profile: Diminazene-Resistant Trypanosome Strains Exhibit Increased Sensitivity to Quinapyramine

In vivo testing revealed that T. evansi and T. equiperdum clones selected for resistance to diminazene aceturate were not cross-resistant to quinapyramine sulfate; instead, these diminazene-resistant clones demonstrated heightened sensitivity to quinapyramine compared to normal strains [1]. This contrasts with the resistance profile observed when quinapyramine itself is the selecting agent, which does confer cross-resistance to isometamidium and homidium [2].

Drug resistance Cross-resistance Trypanosoma evansi

Comparative In Vitro Sensitivity: MEC100 Range of 1-16 μg/mL for Quinapyramine Across Multiple Trypanosome Clones

Across 13 T. evansi clones and 3 T. equiperdum clones of diverse geographic origin, the minimal effective concentration producing 100% trypanosome kill within 24 hours (MEC100) ranged from 1-16 μg/mL for quinapyramine sulfate, compared to 1-4 μg/mL for isometamidium chloride and 1-8 μg/mL for suramin [1].

Minimal effective concentration In vitro drug sensitivity Trypanocidal activity

Acute Toxicity Profile: Intravenous LD50 of 37 mg/kg in Mice Provides Baseline Safety Margin Reference

Acute toxicity testing in mice established an intravenous LD50 of 37 mg/kg for quinapyramine [1]. While comparative LD50 data for other trypanocides under identical conditions are not available from the same source, this value provides an essential baseline for assessing the therapeutic index when considered alongside effective trypanocidal doses.

Acute toxicity LD50 Safety margin

Nanoparticle Formulation of Quinapyramine Sulfate Demonstrates Safety at Doses Exceeding 300× the Effective Trypanocidal Concentration

Quinapyramine sulfate loaded-sodium alginate nanoparticles (QS-NPs) were evaluated for cytotoxicity and genotoxicity in Vero cells, HeLa cells, and horse erythrocytes. QS-NPs were found to be safe at effective trypanocidal doses and even at doses several times higher than the effective dose; significant toxicity was only observed at doses exceeding 300 times the effective trypanocidal dose, at which point QS-NPs showed more toxicity than unformulated QS [1].

Nanoparticle formulation Drug delivery Toxicity reduction

Quinapyramine (CAS 20493-41-8): Evidence-Based Research and Industrial Application Scenarios


First-Line Treatment of Equine Surra in Regions Without Documented Quinapyramine Resistance

For veterinary practitioners and pharmaceutical procurement managers in regions where T. evansi (Surra) is endemic and quinapyramine resistance has not been documented, quinapyramine sulfate represents the evidence-supported first-line agent. The 100% efficacy at 21 days in Thoroughbred horses, coupled with its superiority over isometamidium (95.83%) and diminazene (75%) in direct comparative trials, establishes it as the optimal selection for achieving complete parasitological clearance [1].

Therapeutic Intervention in Diminazene-Resistant Trypanosomiasis Outbreaks

In field settings where diminazene aceturate treatment failure has been documented or suspected due to emerging resistance, quinapyramine sulfate is the strategically indicated alternative. Laboratory evidence demonstrates that T. evansi and T. equiperdum clones resistant to diminazene exhibit heightened sensitivity to quinapyramine rather than cross-resistance, making quinapyramine uniquely positioned as a second-line or rescue therapy [1]. This is not the case with isometamidium, which shares cross-resistance with quinapyramine when quinapyramine is the primary selecting agent [2].

Drug Discovery and Resistance Surveillance: Reference Compound for T. evansi Sensitivity Assays

For research laboratories engaged in trypanocide discovery or epidemiological resistance surveillance, quinapyramine serves as a critical reference compound with well-characterized in vitro potency parameters. The established IC50 of 276.4 nM against T. evansi in HMI-9 culture [1] and MEC100 range of 1-16 μg/mL across multiple clones [2] provide quantitative benchmarks for calibrating sensitivity assays, validating new assay platforms, and screening field isolates for reduced susceptibility.

Advanced Formulation Development: Nanoparticle-Based Delivery Systems for Toxicity Mitigation

For pharmaceutical development scientists and formulators, quinapyramine sulfate represents a candidate for nanoformulation strategies aimed at improving the therapeutic window. The demonstrated safety of quinapyramine sulfate-loaded sodium alginate nanoparticles at doses exceeding 300 times the effective trypanocidal concentration [1] provides a quantitative baseline for evaluating novel delivery systems. This scenario is particularly relevant for developing sustained-release formulations intended to reduce the frequency of administration in large animal veterinary practice.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinapyramine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.